Cas no 174180-50-8 (1H-1,5-Benzodiazepine-1-acetamide,2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl-)
174180-50-8 structure
Product Name:1H-1,5-Benzodiazepine-1-acetamide,2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl-
CAS-Nr.:174180-50-8
MF:C29H29N3O4
MW:483.558267354965
CID:1359382
Update Time:2024-08-17
1H-1,5-Benzodiazepine-1-acetamide,2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-1,5-Benzodiazepine-1-acetamide,2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl-
- 1H-1,5-Benzodiazepine-1-acetamide, 2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl-
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- Inchi: 1S/C29H29N3O4/c1-21(2)31(22-12-6-4-7-13-22)26(34)20-30-24-16-10-11-17-25(24)32(23-14-8-5-9-15-23)28(36)29(3,18-19-33)27(30)35/h4-17,19,21H,18,20H2,1-3H3
- InChI-Schlüssel: IXJSNQIZWHGQNT-UHFFFAOYSA-N
- Lächelt: N1(CC(N(C(C)C)C2=CC=CC=C2)=O)C2=CC=CC=C2N(C2=CC=CC=C2)C(=O)C(C)(CC=O)C1=O
Berechnete Eigenschaften
- Genaue Masse: 483.21597
Experimentelle Eigenschaften
- Dichte: 1.217±0.06 g/cm3(Predicted)
- Siedepunkt: 748.4±55.0 °C(Predicted)
- PSA: 78
- pka: 0.36±0.50(Predicted)
1H-1,5-Benzodiazepine-1-acetamide,2,3,4,5-tetrahydro-3-methyl-N-(1-methylethyl)-2,4-dioxo-3-(2-oxoethyl)-N,5-diphenyl- Verwandte Literatur
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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